molecular formula C2H2Na4O6P2 B8510810 Sodiumethene-1,1-diylbis(phosphonate)

Sodiumethene-1,1-diylbis(phosphonate)

Cat. No.: B8510810
M. Wt: 275.94 g/mol
InChI Key: IUKUDPQMUDARFC-UHFFFAOYSA-J
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Description

Sodiumethene-1,1-diylbis(phosphonate) is a chemical compound with the molecular formula C2H7NaO6P2. It is also known as tetrasodium ethylene 1,1-diphosphonate. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, particularly its ability to chelate metal ions and inhibit scale formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium ethenylidenebis(phosphonate) typically involves the base-catalyzed reaction of a methylenebis(phosphonate) ester with paraformaldehyde, followed by acid-catalyzed elimination of methanol . This two-step procedure is efficient and allows for the preparation of the compound in high yields.

Industrial Production Methods

In industrial settings, the production of tetrasodium ethenylidenebis(phosphonate) often involves large-scale reactions under controlled conditions to ensure purity and consistency. The process may include the use of microwave-assisted alkylation of phosphonic ester-acid derivatives, which enhances reaction efficiency and reduces production time .

Chemical Reactions Analysis

Types of Reactions

Sodiumethene-1,1-diylbis(phosphonate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for converting ethenylidenebis(phosphonate) esters to the free acid . Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of tetrasodium ethenylidenebis(phosphonate) can lead to the formation of various phosphonate derivatives.

Mechanism of Action

The mechanism of action of tetrasodium ethenylidenebis(phosphonate) involves its ability to chelate metal ions and inhibit the activity of certain enzymes. The compound binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted chemical reactions. In biological systems, it can inhibit enzymes involved in bone resorption by mimicking the structure of natural substrates and interfering with enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium vinylidenediphosphonate
  • Sodium ethane-1,1-diylbis(phosphonate)
  • Sodium ethene-1,1-diylbis(phosphonate)

Uniqueness

Sodiumethene-1,1-diylbis(phosphonate) is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions and inhibit scale formation effectively. Compared to similar compounds, it offers enhanced stability and efficiency in various applications, making it a valuable compound in both scientific research and industrial processes .

Properties

Molecular Formula

C2H2Na4O6P2

Molecular Weight

275.94 g/mol

IUPAC Name

tetrasodium;dioxido-oxo-(1-phosphonatoethenyl)-λ5-phosphane

InChI

InChI=1S/C2H6O6P2.4Na/c1-2(9(3,4)5)10(6,7)8;;;;/h1H2,(H2,3,4,5)(H2,6,7,8);;;;/q;4*+1/p-4

InChI Key

IUKUDPQMUDARFC-UHFFFAOYSA-J

Canonical SMILES

C=C(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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